Solid-State Conformation: s-Trans Geometry and Interplanar Spacing of 3.46 Å Distinguishes 6,6'-Dimethyl-2,2'-bipyrazine from 4,4'-Bipyrimidine Analogs
Single-crystal X-ray diffraction analysis reveals that 6,6'-dimethyl-2,2'-bipyrazine adopts an s-trans molecular conformation in the solid state, with parallel molecular planes stacked at an interplanar distance of 3.46 Å [1]. The co-reported 2,2'-dimethyl-4,4'-bipyrimidine (Me2bpm) analog also crystallizes but adopts different crystal packing dictated by the distinct nitrogen-atom topology of the bipyrimidine core. Semi-empirical calculations confirm that the s-trans conformation is conserved irrespective of medium polarity for the bipyrazine system, providing predictable ligand geometry for metal complex design [1].
| Evidence Dimension | Solid-state molecular conformation and crystal packing interplanar distance |
|---|---|
| Target Compound Data | s-Trans conformation; interplanar spacing = 3.46 Å |
| Comparator Or Baseline | 2,2'-Dimethyl-4,4'-bipyrimidine (Me2bpm); different crystal packing architecture due to altered nitrogen topology |
| Quantified Difference | Qualitative conformational distinction (s-trans vs. alternative conformations); quantitative interplanar distance of 3.46 Å for target compound |
| Conditions | Single-crystal X-ray diffraction at ambient temperature; semi-empirical calculations (gas phase and solvent continuum) |
Why This Matters
Predictable ligand conformation is critical for rational design of coordination complexes and MOFs; the defined 3.46 Å stacking distance informs π-π interaction engineering in supramolecular architectures.
- [1] Devains, J.-B. R.; et al. Synthesis, Theoretical Conformational Study and X-Ray Structures of 2,2'-Dimethyl-4,4'-bipyrimidine and 6,6'-Dimethyl-2,2'-bipyrazine. New J. Chem. 1994, 18 (6), 701–708. View Source
